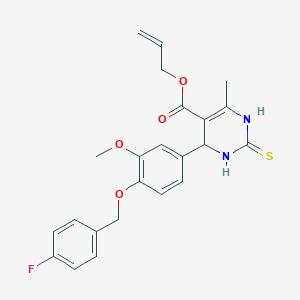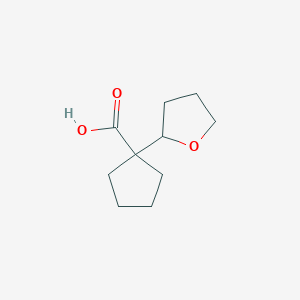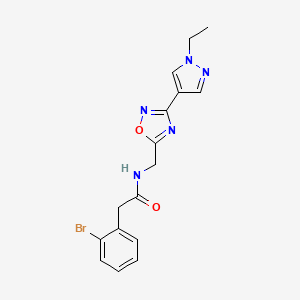![molecular formula C20H31N5O2 B2588081 4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-67-1](/img/structure/B2588081.png)
4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione, commonly known as roscovitine, is a purine derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. Roscovitine is a selective inhibitor of cyclin-dependent kinases (CDKs) and has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties.
科学的研究の応用
Chemical Synthesis and Derivatives
A study detailed the synthesis of 7,8-polymethylenehypoxanthines, leading to compounds with potential for antiviral and antihypertensive activities. This synthesis route illustrates the chemical versatility and the foundation for further modification and exploration of biological activities related to the specified compound (Nilov et al., 1995).
Biological Evaluation and Potential Applications
Another research focus involves the synthesis and evaluation of derivatives for potential antidepressant agents, highlighting the significance of structural analogs in the development of new therapeutic options. This includes the study of serotonin receptor affinity and phosphodiesterase inhibitor activity, providing a base for understanding the biochemical and pharmacological relevance of such compounds (Zagórska et al., 2016).
Antimicrobial and Enzyme Inhibition Activities
Research on indeno imidazoles has shown that these compounds exhibit antibacterial activity against specific strains and inhibitory activities against cholinesterase enzymes, suggesting their potential in addressing microbial infections and conditions related to enzyme dysregulation (Ghalib et al., 2012).
Novel Synthesis Methods and Applications
A novel method for the synthesis of substituted imidazothiazolones was developed, demonstrating the versatility and potential applications of imidazole derivatives in medicinal chemistry and beyond. This method underscores the continuous search for efficient synthetic routes to explore the therapeutic potentials of imidazole derivatives (Kravchenko et al., 2015).
特性
IUPAC Name |
4,7,8-trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-6-8-10-12-23-14(3)15(4)25-16-17(21-19(23)25)22(5)20(27)24(18(16)26)13-11-9-7-2/h6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEVOMRUDDODLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCCCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2,6-dipentylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)

![N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2588015.png)

![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)
![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)
